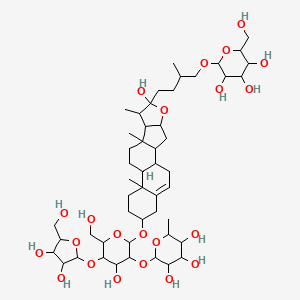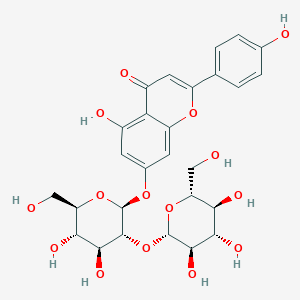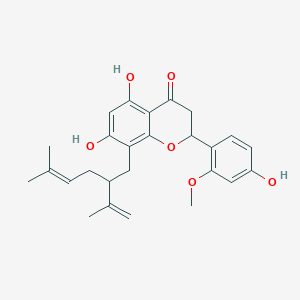
Proto-pa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proto-pa, also known as Parisaponin I, is a saponin compound with the chemical formula C50H82O22 and a molecular weight of 1035.18 g/mol . It is a white or off-white crystalline solid that is soluble in water and has a bitter taste. This compound is commonly used as a natural surfactant due to its surface-active properties .
Vorbereitungsmethoden
Proto-pa is typically extracted from natural sources such as the Turkish soapwort plant. The extraction process involves solvent extraction and column chromatography . Industrial production methods for this compound include the following steps:
Solvent Extraction: The plant material is soaked in a suitable solvent to extract the saponins.
Column Chromatography: The extract is then purified using column chromatography to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its solid form.
Analyse Chemischer Reaktionen
Proto-pa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Proto-pa has a wide range of scientific research applications, including:
Chemistry: This compound is used as a natural surfactant in various chemical processes and formulations.
Biology: this compound has been studied for its biological activities, including its potential as an anticancer agent.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of Proto-pa involves its interaction with cellular membranes and proteins. This compound exerts its effects by disrupting the cell membrane integrity, leading to cell lysis and death. In cancer cells, this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through the activation of caspases and DNA fragmentation . The molecular targets of this compound include membrane proteins and enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Proto-pa is unique among saponins due to its specific structure and biological activities. Similar compounds include other saponins such as:
Diosgenin: A steroidal saponin with similar surfactant properties but different biological activities.
Ginsenosides: Saponins found in ginseng with various pharmacological effects.
Quillaja saponins: Extracted from the bark of the Quillaja tree, these saponins are used as adjuvants in vaccines.
This compound stands out due to its selective anticancer activity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFUWLJMHOPRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)


![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)

![(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B3029096.png)





![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)
